molecular formula C7H10N2S B13155761 2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine CAS No. 1251923-85-9

2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine

Cat. No.: B13155761
CAS No.: 1251923-85-9
M. Wt: 154.24 g/mol
InChI Key: XHVSEUAVFGBJMH-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine is a heterocyclic compound that features a unique fusion of a thieno ring with a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to benzodiazepines, which are well-known for their therapeutic uses.

Preparation Methods

The synthesis of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with diamines under controlled temperatures and the presence of catalysts. Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine undergoes various chemical reactions, including:

Scientific Research Applications

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine is believed to involve interaction with specific receptors in the central nervous system, similar to benzodiazepines. It may modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to its potential sedative and anxiolytic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine can be compared to other similar compounds such as:

Properties

CAS No.

1251923-85-9

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine

InChI

InChI=1S/C7H10N2S/c1-4-10-7-5-8-2-3-9-6(1)7/h1,4,8-9H,2-3,5H2

InChI Key

XHVSEUAVFGBJMH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(CN1)SC=C2

Origin of Product

United States

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